

AF 555 NHS Ester: A Technical Guide to Storage, Stability, and Application

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the storage, stability, and handling of **AF 555 NHS ester**, a bright, orange-red fluorescent probe widely used for labeling primary amines in proteins, amine-modified oligonucleotides, and other molecules. This document also outlines detailed experimental protocols for successful conjugation.

Core Concepts: Storage and Stability

Proper storage and handling of **AF 555 NHS ester** are paramount to ensure its reactivity and the reproducibility of labeling experiments. The N-hydroxysuccinimidyl (NHS) ester functional group is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline conditions.

Solid Form Storage and Stability

When stored as a desiccated solid, **AF 555 NHS ester** is stable for extended periods. To maximize its shelf life, it is crucial to protect it from light and moisture.



Parameter	Recommendation	Duration
Temperature	-20°C	Up to 12 months[1][2][3][4]
Atmosphere	Stored under nitrogen, desiccated	Long-term
Light	Protect from light	Always
Transportation	Room temperature	Up to 3 weeks[1][2][3][4]

Solution Storage and Stability

Once reconstituted in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the stability of the **AF 555 NHS ester** is more limited. It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, it should be for a short duration and at low temperatures.

Solvent	Temperature	Duration	Notes
Anhydrous DMSO or DMF	-20°C	Up to 1-2 months[5]	Aliquot to avoid repeated freeze-thaw cycles.
Anhydrous DMSO	< -15°C	Less than two weeks[6]	Protect from light.
In solvent	-80°C	Up to 6 months[7]	Protect from light, stored under nitrogen. [7]
In solvent	-20°C	Up to 1 month[7]	Protect from light, stored under nitrogen. [7]

Key Handling Procedures:

 Warm to Room Temperature: Before opening, allow the vial of solid AF 555 NHS ester to warm to room temperature to prevent condensation of moisture onto the reactive powder.



- Use Anhydrous Solvents: Reconstitute the NHS ester in high-quality, anhydrous DMSO or DMF.
- Aliquot: For stock solutions, it is best practice to create single-use aliquots to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.

The Critical Role of pH in NHS Ester Stability and Reactivity

The labeling of primary amines with NHS esters is a pH-dependent reaction. A delicate balance must be struck to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.

The optimal pH range for the reaction is typically between 7.2 and 8.5.[3][8] At a pH below this range, the primary amine will be protonated, rendering it unreactive. Conversely, at a pH above this range, the rate of NHS ester hydrolysis increases significantly.

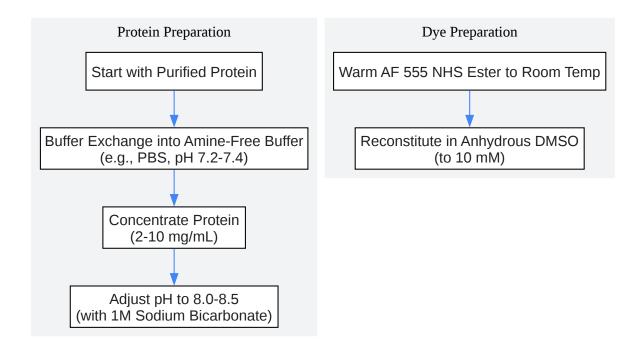
The following table illustrates the effect of pH on the hydrolysis of NHS esters. While this data is for NHS esters in general, it provides a valuable guide for **AF 555 NHS ester** reactions.

рН	Half-life of Hydrolysis
7.0 (at 0°C)	4-5 hours[8]
8.0 (Room Temp)	210 minutes[2]
8.5 (Room Temp)	180 minutes[2]
8.6 (at 4°C)	10 minutes[8]
9.0 (Room Temp)	125 minutes[2]

Experimental Protocols Preparing the Protein and Dye for Labeling

Successful labeling begins with proper preparation of the biomolecule and the dye.





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Caption: Workflow for preparing the protein and AF 555 NHS ester for conjugation.

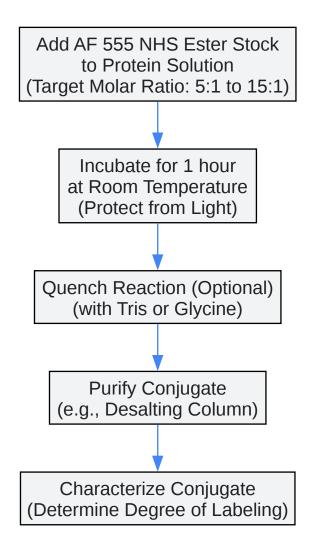
Detailed Steps:

- Protein Purity and Buffer: The protein solution should be free of amine-containing buffers
 (e.g., Tris) and stabilizers (e.g., BSA, gelatin, or free amino acids), as these will compete with
 the target protein for labeling.[6] If necessary, perform a buffer exchange into a suitable
 buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS).
- Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[9]
- Prepare Dye Stock Solution: Immediately before the reaction, warm the vial of AF 555 NHS
 ester to room temperature. Reconstitute the dye in anhydrous DMSO to a concentration of
 10 mM.[10][11]



The Labeling Reaction

The following workflow outlines the key steps of the conjugation reaction.



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Caption: The general workflow for labeling a protein with **AF 555 NHS ester**.

Detailed Steps:

- Molar Ratio: A good starting point for the molar ratio of dye to protein is 10:1.[6][9] However, the optimal ratio is protein-dependent and may require testing a range of ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to achieve the desired degree of labeling (DOL).[6]
- Reaction Conditions: Add the calculated volume of the AF 555 NHS ester stock solution to the protein solution while gently mixing. Incubate the reaction for 1 hour at room



temperature, protected from light.[10][11]

- Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[11]
- Purification: The unreacted, hydrolyzed dye must be removed from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[10]
- Characterization: The degree of labeling (DOL), which is the average number of dye
 molecules per protein molecule, can be determined spectrophotometrically. This requires
 measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the
 absorbance maximum of AF 555 (approximately 555 nm).

Storage of the Labeled Conjugate

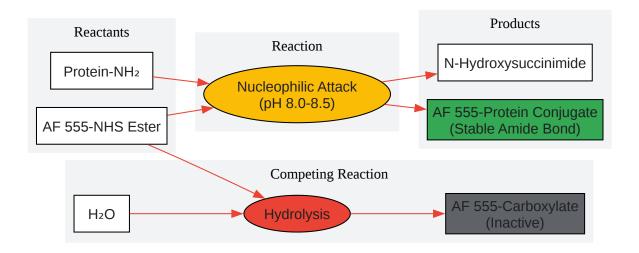
Proper storage of the final conjugate is essential to maintain its fluorescence and biological activity.

- Short-term Storage: Store the labeled protein at 4°C, protected from light.[7] If the protein concentration is less than 1 mg/mL, consider adding a stabilizer like bovine serum albumin (BSA) to a concentration of 1-10 mg/mL.[7] The conjugate should be stable for several months under these conditions.[7]
- Long-term Storage: For long-term storage, aliquot the conjugate and freeze at ≤-20°C. Avoid repeated freeze-thaw cycles.[7]

Signaling Pathways and Logical Relationships

The fundamental chemical reaction underlying the use of **AF 555 NHS ester** is the acylation of a primary amine.





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Caption: The chemical pathway of amine labeling and the competing hydrolysis reaction.

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